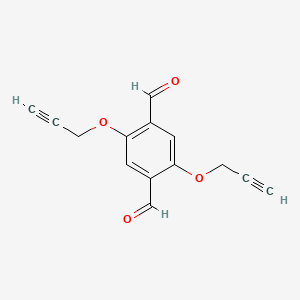
2,5-Bis(prop-2-yn-1-yloxy)terephthalaldehyde
Vue d'ensemble
Description
2,5-Bis(prop-2-yn-1-yloxy)terephthalaldehyde is a useful research compound. Its molecular formula is C14H10O4 and its molecular weight is 242.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,5-Bis(prop-2-yn-1-yloxy)terephthalaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,5-Bis(prop-2-yn-1-yloxy)terephthalaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Polymer Synthesis and Characterization
Research on the synthesis of bis-chalcones from reactions involving terephthalaldehyde, a compound structurally related to 2,5-Bis(prop-2-yn-1-yloxy)terephthalaldehyde, has been documented. For instance, Asiri and Khan (2010) synthesized a bis-chalcone by reacting 3-acetyl-2,5-dimethylfuran and terephthalaldehyde in ethanolic NaOH at room temperature. The structure of this compound was established through various spectral analyses (Asiri & Khan, 2010). Similarly, Maślińska-Solich and Kudrej-Gibas (2003) focused on the polycondensation of terephthalaldehyde with various compounds, analyzing the resulting polymer structure using NMR spectroscopy and electrospray ionization mass spectrometry (ESI-MS) (Maślińska-Solich & Kudrej-Gibas, 2003).
Macrocyclic and Polymeric Material Development
Pietraszkiewicz and Gasiorowski (1990) explored the non-template [2+2] condensation of terephthalaldehyde with various amines, leading to the development of macrocyclic systems and polymeric materials. This research highlights the potential of using compounds like 2,5-Bis(prop-2-yn-1-yloxy)terephthalaldehyde in macrocyclic and polymeric material synthesis (Pietraszkiewicz & Gasiorowski, 1990).
Investigation of Polymer Properties
The properties of polyazomethines, synthesized from the condensation of terephthalaldehydes with diamines, were studied by Park et al. (1993). They examined the solubility, thermal stability, and thermal transitions of these polymers, providing insight into the potential applications of similar compounds like 2,5-Bis(prop-2-yn-1-yloxy)terephthalaldehyde in polymer science (Park, Kim, Zin, & Jung, 1993).
Propriétés
IUPAC Name |
2,5-bis(prop-2-ynoxy)terephthalaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O4/c1-3-5-17-13-7-12(10-16)14(18-6-4-2)8-11(13)9-15/h1-2,7-10H,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXIGMDZIEMIPTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC1=CC(=C(C=C1C=O)OCC#C)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Bis(prop-2-yn-1-yloxy)terephthalaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



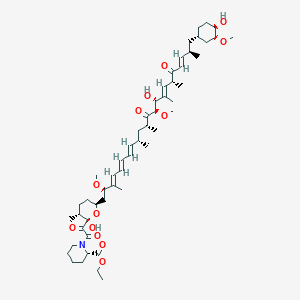
![5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine-4(4aH)-thione](/img/structure/B8118167.png)
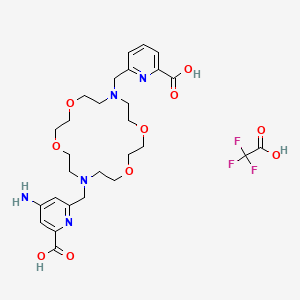
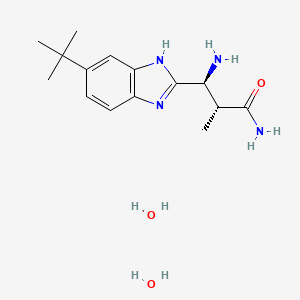
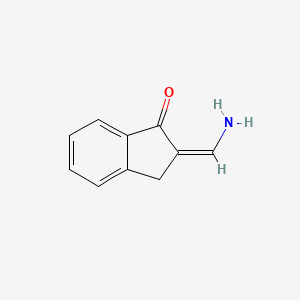
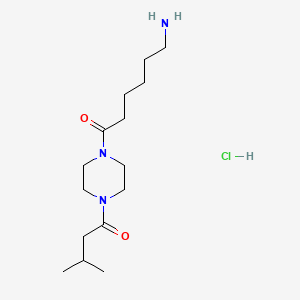
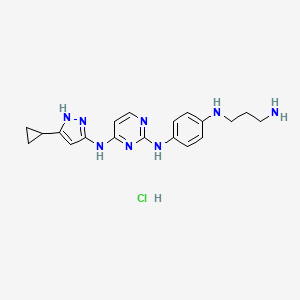
![Sulfoxonium, dimethyl-, (3S)-3-[[(1,1-dimethylethoxy)carbonyl]amino]-2-oxo-4-phenylbutylide (9CI)](/img/structure/B8118227.png)
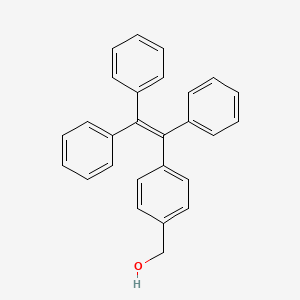
![[1,1':3',1''-Terphenyl]-3,3'',5,5''-tetracarboxylic acid](/img/structure/B8118237.png)
![4,4',4'',4'''-([2,2'-Bi(1,3-dithiolylidene)]-4,4',5,5'-tetrayl)tetrabenzoic acid](/img/structure/B8118246.png)
![2-Aminothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B8118250.png)

